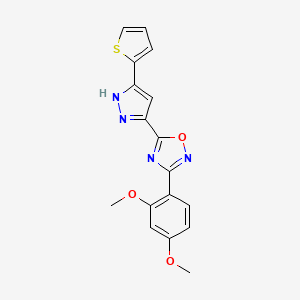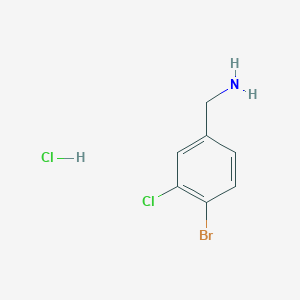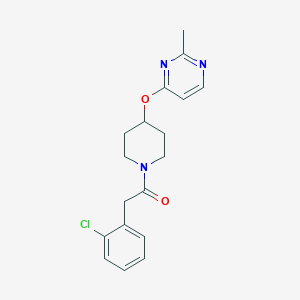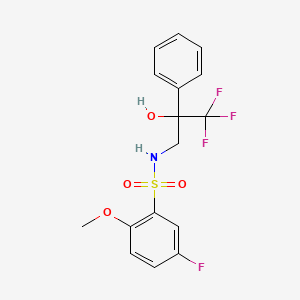![molecular formula C17H22N4O B2506230 2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2320149-83-3](/img/structure/B2506230.png)
2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been developed as a potential therapeutic agent for cancer treatment. CPI-444 has been shown to have promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mechanism of Action
2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide works by blocking the adenosine A2A receptor, which is expressed on the surface of various immune cells. Adenosine is a molecule that is produced by tumors and has been shown to suppress the immune system's ability to attack cancer cells. By blocking the A2A receptor, this compound prevents adenosine from binding to immune cells, thereby enhancing the immune system's ability to attack cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the production of cytokines, which are signaling molecules that play a crucial role in the immune response. This compound also enhances the activity of immune cells, such as T cells and natural killer cells, which are responsible for attacking cancer cells.
Advantages and Limitations for Lab Experiments
2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have potent antitumor activity in preclinical models. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effectiveness. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. One area of interest is the development of combination therapies that include this compound and other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is a need for further research to understand the mechanisms underlying the off-target effects of this compound and to develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of 2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves several steps. The starting material is 2-methyl-5-pyridin-2-ylpyrazole, which is reacted with 2-bromoethyl cyclopentyl ketone to form the intermediate compound. The intermediate is then reacted with N-methylacetamide to produce this compound.
Scientific Research Applications
2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lung, colon, and breast cancer cells. This compound has also been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
2-cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-14(11-16(20-21)15-8-4-5-9-18-15)12-19-17(22)10-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRVEGJMXFPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)
![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

